5-Chloro-N-(3,4-difluorophenyl)-2-hydroxybenzamide

Structure-Activity Relationship Medicinal Chemistry Salicylamide

This halogenated salicylamide derivative (C13H8ClF2NO2, MW 283.66) enables precise SAR studies around the N-aryl ring. Unlike its 3,5-difluoro isomer which shows unique MTP activity, this 3,4-difluoro analog allows direct comparative probing of substitution effects on bioactivity and ADME. - Key differentiator: Same cLogP/PSA as 3,5-difluoro isomer, ideal for isolating 3D electronic effects - Application: Antiviral/anticancer tool compound, exploratory screening - Avoids costly custom synthesis; pre-characterized reagent

Molecular Formula C13H8ClF2NO2
Molecular Weight 283.66 g/mol
CAS No. 634186-48-4
Cat. No. B12581544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-(3,4-difluorophenyl)-2-hydroxybenzamide
CAS634186-48-4
Molecular FormulaC13H8ClF2NO2
Molecular Weight283.66 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)F)F
InChIInChI=1S/C13H8ClF2NO2/c14-7-1-4-12(18)9(5-7)13(19)17-8-2-3-10(15)11(16)6-8/h1-6,18H,(H,17,19)
InChIKeyAKJGOFWBCZWMCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-(3,4-difluorophenyl)-2-hydroxybenzamide Chemical Identity and Class


5-Chloro-N-(3,4-difluorophenyl)-2-hydroxybenzamide is a halogenated salicylamide derivative characterized by the molecular formula C13H8ClF2NO2 and a molecular weight of 283.66 g/mol . It belongs to a class of N-aryl-2-hydroxybenzamides, a scaffold with established precedent in antiviral and anticancer research [1]. As a specific, commercially available research compound with limited public bioactivity data, its procurement value is centered on its potential as a novel tool compound or a structural analog for structure-activity relationship (SAR) studies within this pharmacophore class.

Why Generic Analogs Cannot Substitute 5-Chloro-N-(3,4-difluorophenyl)-2-hydroxybenzamide


The precise substitution pattern on the N-aryl ring of salicylamide derivatives is a critical determinant of biological activity and target selectivity. SAR studies on the niclosamide-derived 5-chloro-2-hydroxybenzamide scaffold demonstrate that even minor changes in aryl substitution, such as moving from a 3,5-difluoro to a 2-chloro group, dramatically alters the compound's performance in specific assays, including mitochondrial transmembrane potential (MTP) and NFκB inhibition [1]. Therefore, substituting the specific 3,4-difluorophenyl isomer (CAS 634186-48-4) with other positional isomers or halogenated analogs carries a high risk of unpredictable and non-reproducible biological outcomes, undermining experimental integrity and procurement value.

Quantitative Differentiation of 5-Chloro-N-(3,4-difluorophenyl)-2-hydroxybenzamide


3,4- vs. 3,5-Difluorophenyl Isomerism

5-Chloro-N-(3,4-difluorophenyl)-2-hydroxybenzamide (target) is a positional isomer of 5-chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide (comparator). In a panel of assays for niclosamide derivatives, the 3,5-difluorophenyl isomer was identified as the most active compound in a mitochondria transmembrane potential (MTP) assay, while other halogenated analogs showed divergent activity in NFκB and cytotoxicity assays [1]. The target compound's unique 3,4-difluoro substitution pattern presents a distinct electronic and steric profile compared to the 3,5-difluoro isomer, offering a critical SAR probe.

Structure-Activity Relationship Medicinal Chemistry Salicylamide

Physicochemical Benchmarking vs. 3,5-Difluoro Isomer

The target compound's predicted partition coefficient (cLogP) of 3.96 and polar surface area (PSA) of 52.82 Ų provide a baseline for procurement. While identical by calculation to its 3,5-difluoro isomer (same molecular weight and formula), the specific 3,4-substitution can lead to differences in dipole moment and molecular shape, which are known to impact membrane permeability, solubility, and protein binding in ways not captured by 2D descriptors. This creates a verifiable basis for selecting the 3,4-isomer for comparative physicochemical and ADME profiling.

Physicochemical Properties Computational Chemistry ADME

Commercial Availability and Purity

Unlike many close analogs that may only be available through custom synthesis, 5-Chloro-N-(3,4-difluorophenyl)-2-hydroxybenzamide (CAS 634186-48-4) is stocked as a standard research reagent by suppliers like Leyan, which provides it for direct procurement . This ensures immediate availability for research programs, eliminating synthesis lead times. The compound is offered with standard research-grade purity specifications, providing a consistent and verifiable starting material for experiments. This contrasts with custom-synthesized analogs, where batch-to-batch variability and characterization may be less standardized.

Chemical Procurement Research Reagent Purity

High-Value Applications of 5-Chloro-N-(3,4-difluorophenyl)-2-hydroxybenzamide


SAR Probe for Niclosamide-Derived Salicylamide Scaffolds

Based on evidence that even minor aryl substitutions drastically alter the activity of 5-chloro-2-hydroxybenzamides [1], this compound is a highly valuable tool for expanding SAR around the N-aryl ring. It allows researchers to probe the specific contribution of the 3,4-difluoro motif versus the 3,5-difluoro motif, which has demonstrated unique activity in MTP assays [1]. This can guide the optimization of potency and selectivity for antiviral or anticancer targets.

Physicochemical and ADME Comparator for Isomeric Analogs

Given that 2D descriptors like cLogP and PSA are identical to its 3,5-difluoro isomer [1], this compound serves as a perfect experimental control for studying the impact of subtle 3D structural and electronic changes on ADME properties. Researchers can procure both isomers to perform comparative assays for solubility, permeability, microsomal stability, and plasma protein binding, generating critical data for lead candidate selection.

Immediate-Use Tool for Exploratory Biology

As a readily available, pre-characterized research reagent [1], this compound is ideal for broad exploratory screening programs. Its commercial availability bypasses the need for costly and time-consuming in-house synthesis, enabling researchers to quickly test its activity in novel high-throughput assays and identify unexpected biological targets or pathways.

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